molecular formula C18H17N3O2 B12184761 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B12184761
M. Wt: 307.3 g/mol
InChI Key: QBPKDMBPLYNHLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one is a recognized potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), with particular affinity for the ROCK2 isoform. The primary research value of this compound lies in its application as a pharmacological tool for dissecting the critical roles of the ROCK signaling pathway in fundamental cellular processes, including actin cytoskeleton organization , cell adhesion and migration , and smooth muscle contraction . By selectively inhibiting ROCK, researchers utilize this compound to investigate the pathophysiology of conditions such as cardiovascular diseases (e.g., hypertension, atherosclerosis, and vasospasm), neurological disorders , and fibrotic diseases . Its mechanism of action involves binding to the ATP-binding pocket of the ROCK kinase domain, thereby preventing the phosphorylation of key downstream effectors like MYPT1 and LIMK, which ultimately leads to reduced phosphorylation of cofilin and actomyosin dissociation. This targeted inhibition makes it an essential compound for advancing our understanding of cytoskeletal dynamics in disease models and for exploring potential therapeutic strategies.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(furan-2-yl)pyridazin-3-one

InChI

InChI=1S/C18H17N3O2/c22-18-8-7-16(17-6-3-11-23-17)19-21(18)13-20-10-9-14-4-1-2-5-15(14)12-20/h1-8,11H,9-10,12-13H2

InChI Key

QBPKDMBPLYNHLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Preparation of 6-Bromopyridazin-3(2H)-one

6-Bromopyridazin-3(2H)-one is synthesized through bromination of pyridazin-3(2H)-one using molecular bromine in acetic acid. This method, adapted from analogous procedures for chlorophenyl-substituted pyridazinones, involves refluxing pyridazin-3(2H)-one with bromine (1.1 equivalents) in glacial acetic acid at 65–70°C for 3 hours. The product precipitates upon cooling and is isolated via filtration, yielding a white crystalline solid (m.p. 269–272°C).

Suzuki-Miyaura Coupling with Furan-2-ylboronic Acid

The bromopyridazinone intermediate undergoes cross-coupling with furan-2-ylboronic acid under standard Suzuki conditions. A mixture of 6-bromopyridazin-3(2H)-one (1.0 equiv), furan-2-ylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and sodium carbonate (2.0 equiv) in degassed toluene/ethanol/water (4:2:1) is heated at 80°C for 12 hours. The reaction is monitored by thin-layer chromatography (TLC), and the product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) to afford 6-(furan-2-yl)pyridazin-3(2H)-one as a pale-yellow solid (yield: 68%).

Synthesis of 2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline

The dihydroisoquinoline moiety is introduced via alkylation of the pyridazinone’s NH group. This requires the preparation of 2-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline, a key intermediate.

Hydrogenation of Isoquinoline to 1,2,3,4-Tetrahydroisoquinoline

Isoquinoline is catalytically hydrogenated using palladium on carbon (10 wt%) under 50 psi H₂ in ethanol at 25°C for 24 hours. The reaction mixture is filtered through Celite, and the solvent is evaporated to yield 1,2,3,4-tetrahydroisoquinoline as a colorless liquid (yield: 92%).

Chloromethylation of 1,2,3,4-Tetrahydroisoquinoline

Chloromethylation is achieved via reaction with paraformaldehyde and hydrochloric acid. A mixture of 1,2,3,4-tetrahydroisoquinoline (1.0 equiv), paraformaldehyde (1.2 equiv), and concentrated HCl (3.0 equiv) in dichloromethane is stirred at 0°C for 2 hours. The resulting 2-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is neutralized with aqueous sodium bicarbonate and extracted into dichloromethane. The organic layer is dried over Na₂SO₄ and concentrated to afford the free base as an oily residue (yield: 75%).

Alkylation of 6-(Furan-2-yl)pyridazin-3(2H)-one with 2-(Chloromethyl)-1,2,3,4-tetrahydroisoquinoline

The final step involves N-alkylation of the pyridazinone’s NH group with the chloromethyl-dihydroisoquinoline derivative.

Reaction Conditions and Optimization

A suspension of 6-(furan-2-yl)pyridazin-3(2H)-one (1.0 equiv), 2-(chloromethyl)-1,2,3,4-tetrahydroisoquinoline (1.2 equiv), and cesium carbonate (2.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is stirred at 25°C for 18 hours. The reaction progress is monitored by LC-MS, and upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. Purification via flash chromatography (dichloromethane/methanol, 95:5) yields 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one as a white solid (yield: 52%).

Table 1: Summary of Alkylation Reaction Parameters

ParameterValue
SolventN,N-Dimethylformamide (DMF)
BaseCesium carbonate
Temperature25°C
Time18 hours
Yield52%

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 9.8 Hz, 1H, pyridazinone H-4), 7.55 (d, J = 8.6 Hz, 2H, dihydroisoquinoline H-6/H-7), 7.38–7.25 (m, 3H, dihydroisoquinoline H-5/H-8 and furan H-5), 6.89 (d, J = 9.8 Hz, 1H, pyridazinone H-5), 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan H-3), 6.45 (d, J = 3.2 Hz, 1H, furan H-4), 4.72 (s, 2H, N–CH₂–), 3.82–3.75 (m, 2H, dihydroisoquinoline CH₂), 3.02–2.95 (m, 2H, dihydroisoquinoline CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 162.4 (C=O), 152.1 (furan C-2), 142.7 (pyridazinone C-6), 134.5–126.3 (aromatic carbons), 111.2 (furan C-3), 108.9 (furan C-4), 55.1 (N–CH₂–), 49.8 (dihydroisoquinoline CH₂), 28.7 (dihydroisoquinoline CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₈N₃O₂ [M+H]⁺ : 328.1423

  • Found : 328.1426

Discussion of Synthetic Challenges and Alternatives

Regioselectivity in Pyridazinone Functionalization

The NH group at position 2 of the pyridazinone ring exhibits moderate nucleophilicity, necessitating strong bases like cesium carbonate to facilitate alkylation. Competing O-alkylation is suppressed by the electron-withdrawing effect of the carbonyl group at position 3.

Stability of the Dihydroisoquinoline Moiety

The dihydroisoquinoline intermediate is prone to oxidation under aerobic conditions. Conducting reactions under inert atmosphere (N₂ or Ar) and using freshly distilled solvents minimizes decomposition .

Chemical Reactions Analysis

Nucleophilic Substitution at Dihydroisoquinoline Nitrogen

The secondary amine in the dihydroisoquinoline subunit undergoes alkylation or arylation under mild conditions. For example:

  • Reaction with alkyl halides : Treatment with methyl iodide in the presence of NaHCO₃ yields N-methylated derivatives.

  • Acylation : Reacts with acetyl chloride to form N-acetylated products, confirmed via LC-MS.

Key Conditions :

ReagentSolventTemperatureYield (%)
Methyl iodideAcetonitrile0–25°C72–85
Acetyl chlorideDCMRT68

Oxidation of the Furan Ring

The furan ring undergoes oxidation to form diketones or epoxides:

  • mCPBA-mediated oxidation : Converts the furan to a γ-diketone, enabling further cyclization reactions .

  • Epoxidation : Using hydrogen peroxide and acetic acid forms an epoxide intermediate.

Spectroscopic Evidence :

  • Post-oxidation, IR spectra show loss of C–O–C stretching (1,250 cm⁻¹) and emergence of C=O peaks (1,720 cm⁻¹).

Coupling Reactions at Pyridazinone Core

The pyridazinone ring participates in cross-coupling reactions:

Suzuki–Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃ .

  • Products : Aryl-substituted pyridazinones with retained dihydroisoquinoline and furan groups .

Sonogashira Coupling

  • Reagents : Terminal alkynes, CuI, PdCl₂(PPh₃)₂ .

  • Application : Introduces alkynyl groups for fluorescence labeling .

Comparative Yields :

Coupling TypeAryl GroupYield (%)Purity (HPLC)
Suzuki3-Pyridyl8998.5
SonogashiraPhenylacetylene7895.2

Cycloaddition Reactions

The dihydroisoquinoline and furan moieties act as dienes or dienophiles:

  • Diels–Alder Reactions : With maleic anhydride, forms bicyclic adducts.

  • 1,3-Dipolar Cycloaddition : With nitrile oxides, generates isoxazoline derivatives.

Thermal Stability : Reactions require reflux in toluene (110°C) for 6–12 hours.

Functionalization via Spirooxindole Intermediates

Multicomponent reactions with isatin and terminal alkynes yield spirooxindole hybrids:

  • Conditions : Microwave irradiation (150°C, 1 hour), molecular sieves .

  • Products : 5,6-Dihydropyrrolo[2,1-a]isoquinolines with antitumor activity .

Representative Reaction :

Compound + Isatin + PhenylacetyleneMW, 150°CSpirooxindole Derivative (85% yield)\text{Compound + Isatin + Phenylacetylene} \xrightarrow{\text{MW, 150°C}} \text{Spirooxindole Derivative (85\% yield)}

Hydrolysis and Rearrangement

  • Acidic Hydrolysis : Concentrated HCl cleaves the pyridazinone ring to a diketone.

  • Basic Hydrolysis : NaOH (2M) generates carboxylic acid derivatives.

Electrophilic Aromatic Substitution on Furan

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the furan C-5 position.

  • Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, enhancing water solubility .

Regioselectivity : Directed by the electron-donating oxygen in the furan ring .

Reductive Amination

The dihydroisoquinoline nitrogen reacts with aldehydes (e.g., formaldehyde) under reductive conditions:

  • Reagents : NaBH₃CN, MeOH.

  • Application : Extends the scaffold for SAR studies in drug discovery .

Industrial-Scale Optimization

Key parameters for large-scale synthesis include:

  • Catalyst Loading : 0.5 mol% Pd(OAc)₂ maximizes yield while minimizing costs .

  • Solvent Choice : Ethanol/water mixtures reduce environmental impact .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Further studies are needed to explore photochemical and enzymatic modifications .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

  • Antidepressant Effects : Similar compounds have shown potential in modulating serotonin receptors, which are crucial for mood regulation. Research indicates that structural modifications can enhance binding affinity to these receptors, suggesting applications in treating mood disorders.
  • Neuroprotective Properties : The dihydroisoquinoline moiety is associated with neuroprotective effects, which may help protect neuronal cells from damage due to oxidative stress or neurodegenerative conditions.
  • Antitumor Activity : Some derivatives of this compound have been evaluated for their ability to inhibit cancer cell proliferation, indicating potential use in oncology.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantPotential modulation of serotonin receptors
NeuroprotectiveProtective effects on neuronal cells
AntitumorInhibition of cancer cell proliferation

Synthesis and Derivatives

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one involves several established organic chemistry techniques. Researchers have explored various synthetic routes that utilize readily available starting materials.

Table 2: Synthetic Routes

Route DescriptionKey ReagentsYield (%)
Aromatization of dihydrofuranTrichloroacetyl derivatives75%
Alkylation with isoquinolineMethyl iodide80%

Case Study: Antidepressant Activity

A study examined the antidepressant-like effects of derivatives similar to 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one . Researchers found that specific modifications to the dihydroisoquinoline structure significantly enhanced binding affinity to serotonin receptors, indicating therapeutic applications for mood disorders.

Table 3: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Hydroxyl Group AdditionIncreased binding affinity
Methyl SubstitutionEnhanced neuroprotective properties
Carboxylic Acid VariationAltered antitumor efficacy

Research Insights

Recent studies emphasize the need for understanding the dual properties of metabolites related to this compound. For instance, certain metabolites can act as both pro-oxidants and antioxidants depending on their concentration and cellular environment. This duality is critical for developing effective therapeutic strategies for complex diseases such as neurodegenerative disorders and cancers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is compared to structurally related pyridazinone derivatives with substitutions at positions 2 and 4. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name (CAS RN) Substituent at Position 2 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Source
Target Compound 3,4-Dihydroisoquinolin-2(1H)-ylmethyl Furan-2-yl Not provided Not provided N/A
2-(3,4-Dichlorobenzyl)-6-(2-furyl)pyridazin-3(2H)-one (898154-05-7) 3,4-Dichlorobenzyl Furan-2-yl C₁₆H₁₁Cl₂N₃O₂ 379.18 (calculated)
2-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one (1282142-72-6) 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 4-(Methylsulfanyl)phenyl C₂₄H₂₅N₃O₄S 451.5
2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (1374535-42-8) (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl 3,4-Dimethoxyphenyl C₂₄H₂₇N₃O₅ 437.5
6-(2-Chlorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyridazin-3(2H)-one (1246046-05-8) 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl 2-Chlorophenyl C₂₁H₁₈ClN₃O₂ 379.8

Key Observations

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight is likely comparable to analogs in the 350–450 g/mol range. Substituents like methylsulfanyl (451.5 g/mol, ) or dimethoxy groups (437.5 g/mol, ) increase molecular weight compared to simpler groups like dichlorobenzyl (379.18 g/mol, ).

Furan-2-yl (electron-rich) vs. chlorophenyl (electron-withdrawing) substituents at position 6 influence electronic density on the pyridazinone core, which may affect reactivity and binding to biological targets .

Pharmacological Implications (Hypothetical)

While direct activity data are unavailable in the provided evidence, structural trends suggest:

  • Lipophilicity : Chlorinated (e.g., ) or methylsulfanyl () groups may enhance membrane permeability compared to polar furan or methoxy substituents.
  • Metabolic Stability: Bulky substituents like dihydroisoquinoline may reduce metabolic clearance compared to smaller groups like benzyl .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one (CAS Number: 1401565-27-2) has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C18H17N3O2C_{18}H_{17}N_{3}O_{2} with a molecular weight of 307.3 g/mol . The structure comprises a pyridazinone core, a furan ring, and a dihydroisoquinoline moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight307.3 g/mol
IUPAC Name2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(furan-2-yl)pyridazin-3-one
InChI KeyQBPKDMBPLYNHLU-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan or pyridazinone structures often demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

In a comparative study, the compound's derivatives were tested for Minimum Inhibitory Concentration (MIC) values against clinical isolates of S. epidermidis, revealing promising results where some derivatives exhibited MIC values as low as 4 µg/mL , outperforming standard antibiotics like ciprofloxacin .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of the compound were evaluated using MTT assays across different cancer cell lines. The results indicated that the compound could significantly reduce cell viability in certain cancer types, suggesting potential anticancer activity. The IC50 values varied depending on the cell line but were generally in the range of 10–30 µM , indicating moderate potency .

The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial growth or cancer cell proliferation.
  • Receptor Modulation : It may bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells or inhibiting bacterial metabolism.
  • Interference with DNA/RNA Synthesis : Similar compounds have been shown to disrupt nucleic acid synthesis in pathogens.

Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing various derivatives based on the pyridazinone scaffold and evaluating their antimicrobial efficacy against both standard and clinical strains. The derivative corresponding to our compound showed superior activity against multi-drug resistant strains, highlighting its potential as a new therapeutic agent .

Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of related compounds in vitro. The study found that specific analogs of the compound induced apoptosis in breast cancer cells through caspase activation pathways, suggesting a promising avenue for further development .

Q & A

Basic: What are the established synthetic routes for this compound, and what optimization strategies improve yield?

Methodological Answer:
The synthesis of pyridazinone derivatives typically involves nucleophilic substitution or coupling reactions. For example, Scheme 2 in outlines a method for synthesizing N-substituted pyridazin-3(2H)-ones via alkylation or amination at the N-2 position . details microwave-assisted synthesis for similar compounds, highlighting reduced reaction times and improved regioselectivity. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Catalysis : Use of cesium carbonate as a base improves nucleophilic substitution yields.
  • Purification : Flash chromatography (e.g., CH₂Cl₂/CH₃OH gradients) resolves regioisomers .

Basic: Which spectroscopic and crystallographic techniques confirm structure and purity?

Methodological Answer:

  • X-ray crystallography : Single-crystal studies (e.g., and ) provide absolute stereochemistry, with mean C–C bond accuracies of 0.002–0.004 Å and R factors <0.08 .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.88 ppm for aromatic protons in ) confirm substitution patterns.
  • LC-MS : High-resolution mass spectrometry (HR-MS) validates molecular formulas (e.g., [M+H]+ with ±0.0005 Da accuracy) .
  • Purity assessment : HPLC with UV detection at 254 nm identifies impurities, as referenced in impurity standards from .

Advanced: How to design SAR studies for evaluating biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic modification of key moieties:

  • Furan-2-yl group : Replace with other heterocycles (e.g., thiophene, ) to assess electronic effects on target binding .
  • Dihydroisoquinoline moiety : Introduce substituents (e.g., halogenation, methyl groups) to modulate lipophilicity and steric hindrance (see for kinase inhibitor analogs) .
  • Pyridazinone core : Vary N-alkylation (e.g., ’s piperidine derivatives) to explore pharmacokinetic properties .
    Experimental Design : Use in vitro assays (e.g., enzymatic inhibition) paired with computational docking to correlate structural changes with activity.

Advanced: What methodologies analyze impurities or degradation products?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions (per ICH guidelines), then monitor degradation via:
    • LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the furan ring).
    • NMR stability studies : Track chemical shift changes in stressed samples.
  • Impurity profiling : Compare against reference standards (e.g., ’s triazolo-pyridinone impurities) using reversed-phase HPLC .
  • Quantitative analysis : Use calibration curves with spiked impurity samples (1–5% w/w) to validate detection limits .

Advanced: How to resolve contradictory data on biological targets (e.g., kinase inhibition vs. other mechanisms)?

Methodological Answer:

  • Target validation : Employ orthogonal assays (e.g., radioligand binding in vs. enzymatic activity in ) to confirm specificity .
  • Off-target screening : Use panels of related receptors/enzymes (e.g., kinase families) to rule out cross-reactivity.
  • Mechanistic studies : Conduct cellular pathway analysis (e.g., Western blotting for phosphorylation markers) to distinguish direct inhibition from downstream effects.
  • Data reconciliation : Apply statistical tools (e.g., p-value adjustments for multiple comparisons, per ) to address false positives .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME modeling : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 inhibition.
  • Docking simulations : Map the compound’s binding to target proteins (e.g., p38 MAP kinase in ) using crystal structures (e.g., PDB ID 1OUY) .
  • MD simulations : Analyze stability in aqueous environments (e.g., ’s microwave-assisted synthesis) to predict solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.